molecular formula C10H12N2 B11919243 2-Vinyl-1,2,3,4-tetrahydroquinoxaline

2-Vinyl-1,2,3,4-tetrahydroquinoxaline

Cat. No.: B11919243
M. Wt: 160.22 g/mol
InChI Key: HUYWGGCNJQLCJR-UHFFFAOYSA-N
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Description

2-Vinyl-1,2,3,4-tetrahydroquinoxaline is a heterocyclic compound with the molecular formula C10H12N2. It is a derivative of tetrahydroquinoxaline, featuring a vinyl group attached to the second carbon atom of the tetrahydroquinoxaline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Vinyl-1,2,3,4-tetrahydroquinoxaline typically involves the reaction of 1,2-diaminobenzene with an appropriate aldehyde or ketone, followed by cyclization and subsequent vinylation. One common method involves the use of vinyl magnesium bromide as the vinylating agent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to ensure the compound’s purity and quality .

Mechanism of Action

The mechanism of action of 2-Vinyl-1,2,3,4-tetrahydroquinoxaline involves its interaction with various molecular targets. The vinyl group allows the compound to participate in various chemical reactions, leading to the formation of active intermediates that can interact with biological molecules. These interactions can modulate biological pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: 2-Vinyl-1,2,3,4-tetrahydroquinoxaline is unique due to the presence of the vinyl group, which imparts distinct chemical reactivity and potential for functionalization. This makes it a valuable compound for developing new materials and pharmaceuticals .

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

2-ethenyl-1,2,3,4-tetrahydroquinoxaline

InChI

InChI=1S/C10H12N2/c1-2-8-7-11-9-5-3-4-6-10(9)12-8/h2-6,8,11-12H,1,7H2

InChI Key

HUYWGGCNJQLCJR-UHFFFAOYSA-N

Canonical SMILES

C=CC1CNC2=CC=CC=C2N1

Origin of Product

United States

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